Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1

説明

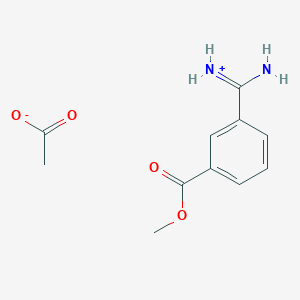

The compound Benzoic acid, 3-(aminoiminomethyl)-(methyl ester, acetate)(1) is a benzoic acid derivative featuring a methyl ester group at the carboxylic acid position and a 3-(aminoiminomethyl) substituent. This compound is synthesized via multi-step processes involving esterification and reduction, as seen in related benzoic acid esters . Its molecular formula is C₉H₁₁ClN₂O₂, with a molecular weight of 214.65 g/mol, and it is likely used as an intermediate in pharmaceuticals or agrochemicals due to its polar amidine group .

特性

分子式 |

C11H14N2O4 |

|---|---|

分子量 |

238.24 g/mol |

IUPAC名 |

[amino-(3-methoxycarbonylphenyl)methylidene]azanium;acetate |

InChI |

InChI=1S/C9H10N2O2.C2H4O2/c1-13-9(12)7-4-2-3-6(5-7)8(10)11;1-2(3)4/h2-5H,1H3,(H3,10,11);1H3,(H,3,4) |

InChIキー |

WKEPYWCMRLLPHF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)[O-].COC(=O)C1=CC=CC(=C1)C(=[NH2+])N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) typically involves multiple steps. One common method starts with the nitration of benzoic acid to form m-nitrobenzoic acid. This intermediate is then reduced to m-aminobenzoic acid, which undergoes further reactions to introduce the aminoiminomethyl group. The final step involves esterification with methyl acetate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

化学反応の分析

Types of Reactions

Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and esters, depending on the specific reaction conditions .

科学的研究の応用

Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, plastics, and other industrial chemicals

作用機序

The mechanism of action of Benzoic acid, 3-(aMinoiMinoMethyl)-(Methyl ester, acetate)(1) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

類似化合物との比較

Research Findings and Data Tables

Table 2: Spectroscopic Data Comparison

生物活性

Benzoic acid derivatives have garnered attention for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. Among these derivatives, Benzoic acid, 3-(aminoiminomethyl)-(methyl ester, acetate) (CAS No. 15676-11-6) stands out due to its unique structural features that may influence its biological efficacy. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure includes a benzoic acid moiety substituted with an aminoiminomethyl group and an ester functional group, which are critical for its biological interactions.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of benzoic acid derivatives. For instance, benzoic acid itself is known to inhibit the growth of various bacteria and fungi. The derivative has been evaluated for its potential as an antimicrobial agent:

- Case Study : In a study evaluating the antimicrobial efficacy of various benzoic acid derivatives, it was found that compounds with amino or imino substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to unsubstituted benzoic acid derivatives .

Antioxidant Activity

Antioxidant activity is another significant aspect of benzoic acid derivatives. The ability to scavenge free radicals can contribute to the prevention of oxidative stress-related diseases.

- Research Findings : A recent study highlighted that derivatives like 3-(aminoiminomethyl)benzoic acid methyl ester showed a notable increase in antioxidant capacity when assessed using DPPH radical scavenging assays . The compound's structure likely facilitates electron donation, enhancing its ability to neutralize free radicals.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Specifically, it has been investigated for its effects on glutathione S-transferase (GST) and glutathione reductase (GR).

- In Vitro Studies : In a series of in vitro assays, 3-(aminoiminomethyl)benzoic acid methyl ester was shown to inhibit GST and GR activities significantly. Molecular docking studies suggest that the binding affinity of this compound to these enzymes is influenced by its amino group and ester functionalities .

The biological activities of benzoic acid derivatives can be attributed to several mechanisms:

- Proteostasis Modulation : Research indicates that benzoic acid derivatives can enhance proteostasis by activating cellular degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). This modulation is critical in aging and neurodegenerative diseases .

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties are primarily due to the ability of the compound to donate electrons and stabilize free radicals, thereby reducing oxidative stress in cells .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。